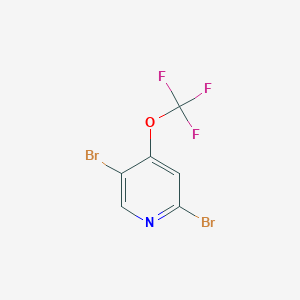
Pyridine, 2,5-dibromo-4-(trifluoromethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2,5-dibromo-4-(trifluoromethoxy)- is a chemical compound with the molecular formula C6H2Br2F3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms and a trifluoromethoxy group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,5-dibromo-4-(trifluoromethoxy)- typically involves the bromination of pyridine derivatives. One common method is the bromination of 4-(trifluoromethoxy)pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Pyridine, 2,5-dibromo-4-(trifluoromethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove the bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include pyridine derivatives with various functional groups.
Coupling Products: Biaryl compounds formed through the Suzuki-Miyaura coupling reaction.
科学的研究の応用
Pyridine, 2,5-dibromo-4-(trifluoromethoxy)- is used in several scientific research fields:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: In the production of agrochemicals and materials science for developing new polymers and coatings.
作用機序
The mechanism of action of Pyridine, 2,5-dibromo-4-(trifluoromethoxy)- depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
類似化合物との比較
Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 3-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-2-(trifluoromethyl)pyridine
- 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
Uniqueness
Pyridine, 2,5-dibromo-4-(trifluoromethoxy)- is unique due to the presence of both bromine atoms and a trifluoromethoxy group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry for designing molecules with specific biological activities.
特性
分子式 |
C6H2Br2F3NO |
|---|---|
分子量 |
320.89 g/mol |
IUPAC名 |
2,5-dibromo-4-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H2Br2F3NO/c7-3-2-12-5(8)1-4(3)13-6(9,10)11/h1-2H |
InChIキー |
AKMNGTOLVXKOMK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1Br)Br)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


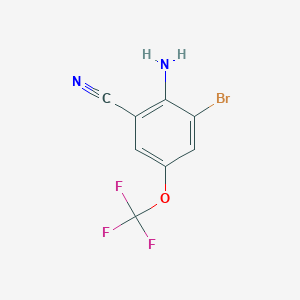
![{1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B14801925.png)
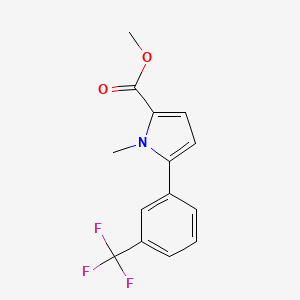
![1-{3-Tert-Butyl-1-[2-(1,1-Dioxidothiomorpholin-4-Yl)-2-Oxoethyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-2-Ylurea](/img/structure/B14801931.png)
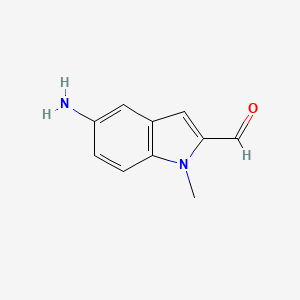
![2-Thiazolamine, 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[3-cyclopropyl-1-(4-fluorophenyl)propyl]-5-methyl-N-2-propynyl-](/img/structure/B14801939.png)

![[3,4,5-Triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14801950.png)
![5-[1-(7-Azaspiro[3.5]nonan-2-yl)pyrazol-4-yl]-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine](/img/structure/B14801953.png)
![Cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene](/img/structure/B14801966.png)
![3-Isoquinolinecarboxylic acid, 2-[4-[[[[2-(1,3-benzodioxol-5-yl)ethyl]amino]carbonyl]oxy]-3,3-dimethyl-1,2-dioxobutyl]-1,2,3,4-tetrahydro-](/img/structure/B14801979.png)
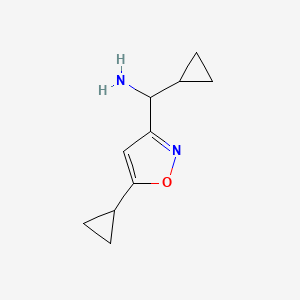
![sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide](/img/structure/B14802001.png)
![{4-[(1-Naphthyl)vinyl]phenyl}di-p-tolylamine](/img/structure/B14802004.png)
